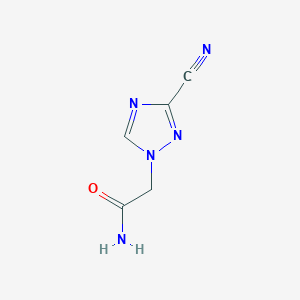

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

Description

2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole ring substituted with a cyano group at the 3-position. Its synthesis involves a two-step process starting from bromofuran intermediates and utilizing palladium-catalyzed cross-coupling reactions. For instance, evidence from a 2023 study describes its synthesis via Suzuki-Miyaura coupling, yielding 13–51% after purification by reverse-phase HPLC . The compound’s molecular weight (311.9 g/mol, LCMS ES+ m/z = 311.9 [M+1]+) and structural features, such as the electron-withdrawing cyano group, contribute to its unique physicochemical and pharmacological properties, including selective topoisomerase II inhibition and anti-trypanosomal activity .

Properties

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCWBQIDQSRZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-80-3 | |

| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is a derivative of 3-cyano-1,2,4-triazole, which is known to have inhibitory effects on cathepsin k. This suggests that 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide might interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.

Biochemical Analysis

Biochemical Properties

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cathepsin K, which is involved in the degradation of collagen and other extracellular matrix proteins. By inhibiting cathepsin K, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can modulate the breakdown of these proteins, potentially impacting processes such as bone resorption and tissue remodeling. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.

Cellular Effects

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may influence gene expression by binding to specific transcription factors or regulatory elements, thereby modulating the transcription of target genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with cathepsin K. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may interact with other biomolecules, such as receptors or ion channels, altering their function and downstream signaling pathways. These interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can change over time in laboratory settings. This compound is relatively stable under normal storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light. Over time, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the stability and degradation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of cathepsin K activity and modulation of cell signaling pathways. At higher doses, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage. These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites are further conjugated with endogenous molecules, such as glucuronic acid or sulfate, in phase II reactions, resulting in more water-soluble and excretable forms. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of competing molecules.

Subcellular Localization

The subcellular localization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.

Biological Activity

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 151.13 g/mol

- IUPAC Name : 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

- SMILES Notation : C1=NC(=NN1CC(=O)N)C#N

The biological activity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways. For instance, it has shown promise as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and cell signaling .

- Antiviral Activity : Recent studies have indicated that derivatives of this compound can exhibit antiviral properties against influenza viruses by targeting the PA-PB1 interface of the viral polymerase . This mechanism disrupts viral replication and assembly.

- Antimicrobial Properties : The compound has also demonstrated activity against various bacterial strains. Preliminary results suggest it may possess bacteriostatic effects against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide. Modifications to the triazole ring and acetamide group can significantly impact potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the triazole ring | Enhances binding affinity to target enzymes |

| Alteration of the acetamide group | Affects solubility and bioavailability |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide and its derivatives:

- Inhibition of nSMase2 : A study highlighted that certain analogs exhibited significant inhibition of nSMase2 with IC values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antiviral Efficacy : Research on influenza virus polymerase inhibitors showed that compounds structurally related to 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide could effectively reduce viral load in cell cultures with EC values ranging from 5 to 25 μM .

- Bacterial Activity : Another study reported that derivatives exhibited MIC values as low as 50 µM against E. coli and S. agalactiae, indicating potential for development as antimicrobial agents .

Comparison with Similar Compounds

Core Triazole Substitutions

- 1,2,3-Triazole Derivatives: Compound 11f () features a 1,2,3-triazole core linked to a nitroquinoxaline moiety. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this derivative emphasizes the role of aromatic substituents in enhancing π-π interactions for target binding .

- 1,2,4-Triazole Derivatives: In contrast, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide and related 1,2,4-triazole analogs (e.g., compound 58 in ) often incorporate alkoxy or fluorophenyl groups. These substitutions are introduced via nucleophilic substitution or palladium-mediated coupling, as seen in and , respectively .

Acetamide Side Chain Modifications

- Thiophene/Thiazole Attachments: Compound 55 () includes a thiophene-2-yl group on the acetamide chain, synthesized using thiophene-2-acetyl chloride. This modification enhances lipophilicity (logP = 3.2) compared to the cyano-triazole derivative (logP ~2.5) .

- Sulfur-Containing Analogues : Derivatives like 4a () feature a benzimidazole-sulfanyl group, introduced via potassium carbonate-mediated thiol substitution. These compounds exhibit higher molecular weights (~350–400 g/mol) due to bulky substituents .

Physicochemical Properties

Key Observations :

Antiparasitic Activity

2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetamide demonstrates potent anti-trypanosomal activity, with rapid cure rates in murine models attributed to topoisomerase II inhibition .

Enzyme Inhibition

- Cytohesin Inhibition: SecinH3 derivatives (e.g., compound 54 in ) bearing 1,2,4-triazole-acetamide scaffolds show IC₅₀ values in the nanomolar range, suggesting superior target affinity compared to cyano-triazole analogs .

- Antifungal Potential: While direct data for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide are lacking, structurally related imidazole-triazole hybrids (e.g., compound 9c in ) exhibit MIC values as low as 0.001 µg/mL against Candida albicans .

Preparation Methods

Alkylation of 1,2,4-Triazole Derivatives

The starting material is often 3-cyano-1H-1,2,4-triazole or its salts. Alkylation is performed using haloacetamides or equivalent alkylating agents under basic conditions to form the N-substituted acetamide derivative.

- Reaction conditions: The reaction is carried out in the presence of a base (such as sodium hydride or potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically between 0°C and 100°C depending on reactivity.

- Outcome: Formation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide via nucleophilic substitution at the alkyl halide carbon.

Use of Alkali Metal Salts and Alkylating Agents

According to patent US4841086A, a general method involves reacting alkali metal salts of 2-cyano-2-oximino-acetamides with alkylating agents such as dimethyl sulfate or haloacetamides to yield derivatives including 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide.

- Starting materials: Alkali metal salts (e.g., sodium salt) of 2-cyano-2-oximino-acetamides.

- Alkylating agents: Dimethyl sulfate, methyl iodide, or haloacetamides.

- Solvents: Organic solvents such as DMF or acetone.

- Temperature range: 0°C to 100°C.

- Advantages: The starting materials are easily accessible and can be prepared in high purity.

- Isomerism: The products may exist as geometrical isomers (E/Z) or mixtures thereof.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-cyano-1H-1,2,4-triazole + base | DMF or DMSO, 0-100°C | Triazole anion intermediate | Deprotonation of triazole nitrogen |

| 2 | Triazole anion + haloacetamide | Aprotic solvent, 0-100°C | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | N-alkylation via nucleophilic substitution |

| 3 | Purification steps (crystallization, etc.) | Ambient conditions | Pure target compound | Removal of by-products |

Research Findings and Notes

- The process described in US4841086A emphasizes the use of alkali metal salts and alkylating agents for synthesizing a broad range of 2-cyano-2-oximino-acetamide derivatives, including the target compound.

- The starting materials are noted for their ease of preparation and purity, which is crucial for obtaining high yields and clean products.

- The reaction conditions are mild to moderate, allowing for control over isomer formation and minimizing decomposition.

- The presence of the cyano group on the triazole ring is stable under the reaction conditions, ensuring the integrity of the functional groups.

- The final products have potential applications in fungicidal compounds and other biologically active molecules.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Values/Examples |

|---|---|---|

| Starting Material | 3-cyano-1H-1,2,4-triazole or its alkali salt | Sodium salt of 2-cyano-2-oximino-acetamide |

| Alkylating Agent | Haloacetamides, dimethyl sulfate | Chloroacetamide, bromoacetamide, dimethyl sulfate |

| Base | Sodium hydride, potassium carbonate | Strong bases for deprotonation |

| Solvent | Aprotic polar solvents | DMF, DMSO, acetone |

| Temperature Range | Reaction temperature | 0°C to 100°C |

| Reaction Time | Duration | Several hours depending on scale and conditions |

| Product Purification | Crystallization, filtration | Standard organic purification techniques |

| Product Isomerism | Possible E/Z isomers | Mixtures or separated by chromatographic methods |

Q & A

Q. What are the efficient synthetic routes for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via coupling reactions under mild conditions. For example, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid can be activated using coupling agents like 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) in DMF, followed by reaction with amines such as (5-bromofuran-2-yl)methanamine . Continuous-flow processes have also been optimized for related triazole derivatives, enabling scalable synthesis with improved yields (e.g., 63% yield for analogous compounds under flow conditions) . Ultrasound-assisted synthesis could further enhance reaction efficiency, as demonstrated for structurally similar acetamide-triazole derivatives .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Post-synthesis characterization employs a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the triazole ring (δ 8.5–9.0 ppm for triazole protons) and acetamide group (δ 2.1–2.3 ppm for methylene protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 226.08 for the target compound) .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like methylene dichloride:methanol (9:1) .

Q. What are the known biological activities of this compound?

- Methodological Answer : While direct studies on 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide are limited, structurally related triazole-acetamide derivatives exhibit antimicrobial and anticonvulsant activities. For example, analogs with phenyl-triazole moieties showed IC₅₀ values of 12–25 µM against Staphylococcus aureus and anticonvulsant effects in rodent models via GABA receptor modulation . Preliminary screening should follow established protocols:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) .

- Anticonvulsant Testing : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity for this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation .

- Process Innovation : Continuous-flow reactors reduce reaction times and improve heat/mass transfer, achieving >60% yields for triazole derivatives .

- Purification : Column chromatography with silica gel (ethyl acetate:hexane gradients) or recrystallization from ethanol .

Q. How does the cyano group influence the compound’s biological activity and stability?

- Methodological Answer : The cyano group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Computational docking studies suggest that the cyano-triazole moiety mimics purine rings, potentially inhibiting kinases or topoisomerases . Stability studies in aqueous buffers (pH 2–12) reveal hydrolysis of the cyano group under basic conditions, necessitating formulation at neutral pH .

Q. What in silico methods predict target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to predict binding modes. For example, docking against Trypanosoma brucei topoisomerase II (PDB: 5LSO) identified hydrogen bonding between the triazole ring and Asp158, with hydrophobic interactions from the cyano group . Pharmacophore modeling (e.g., Schrödinger Phase) can further prioritize analogs for synthesis .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from assay variability or structural impurities. Mitigation strategies include:

Q. What are the key structure-activity relationships (SARs) for triazole-acetamide analogs?

- Methodological Answer : SAR studies highlight:

- Triazole Substitution : 3-Cyano groups enhance kinase inhibition compared to 3-methyl derivatives (ΔIC₅₀ = 8 µM vs. 15 µM) .

- Acetamide Linkers : N-substituted phenyl groups improve blood-brain barrier penetration for anticonvulsant activity .

- Electron-Withdrawing Groups : Cyano and halogen substituents increase metabolic stability (t₁/₂ > 120 min in liver microsomes) .

Q. How can stability under physiological conditions be analyzed?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolysis : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Oxidative Stress : Expose to 3% H₂O₂ and analyze by LC-MS for oxidative byproducts .

- Photostability : UV irradiation (ICH Q1B guidelines) to assess light sensitivity .

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

- Methodological Answer :

Use: - 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for regioisomeric triazole rings .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous triazole-acetamides .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₈N₅O₂ for the target compound) with <5 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.